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Compound of Interest

Compound Name: 4-(Phenylamino)benzaldehyde

Cat. No.: B172524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(Phenylamino)benzaldehyde, also known as 4-anilinobenzaldehyde. The

information presented herein is essential for the characterization and quality control of this

compound in research and development settings, particularly in the fields of medicinal

chemistry and materials science. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with

standardized experimental protocols for their acquisition.

Introduction
4-(Phenylamino)benzaldehyde is an aromatic organic compound with the chemical formula

C₁₃H₁₁NO. Its structure incorporates a benzaldehyde moiety substituted with a phenylamino

group at the para position. This substitution pattern creates a donor-acceptor system, which

can impart interesting photophysical properties to the molecule. Accurate and thorough

spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of

synthesized 4-(Phenylamino)benzaldehyde.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-
(Phenylamino)benzaldehyde. The values are based on established principles of spectroscopy

and data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00

ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.85 Singlet 1H
Aldehydic proton (-

CHO)

~7.80 Doublet 2H
Aromatic protons

(ortho to -CHO)

~7.50 Triplet 2H
Aromatic protons

(meta to -NH-)

~7.30 Triplet 1H
Aromatic proton (para

to -NH-)

~7.15 Doublet 2H
Aromatic protons

(ortho to -NH-)

~7.05 Doublet 2H
Aromatic protons

(meta to -CHO)

~6.00 Broad Singlet 1H Amine proton (-NH-)

Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16

ppm)
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Chemical Shift (δ, ppm) Assignment

~191.0 Aldehydic Carbonyl (C=O)

~152.0 Aromatic Carbon (C-NH)

~141.0 Aromatic Carbon (C-ipso of phenylamino)

~132.0 Aromatic Carbon (CH, ortho to -CHO)

~130.0 Aromatic Carbon (C-CHO)

~129.5 Aromatic Carbon (CH, meta to -NH-)

~124.0 Aromatic Carbon (CH, para to -NH-)

~122.0 Aromatic Carbon (CH, ortho to -NH-)

~118.0 Aromatic Carbon (CH, meta to -CHO)

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Predicted) Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3350 Medium N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2820, ~2720 Weak
Aldehydic C-H Stretch (Fermi

doublet)

~1685 Strong
C=O Stretch (Aromatic

Aldehyde)

~1600, ~1500 Medium-Strong C=C Aromatic Ring Stretch

~1320 Medium C-N Stretch

~830 Strong
C-H Out-of-plane bend (para-

disubstituted)
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data (Predicted) Solvent: Ethanol

λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Electronic Transition

~280-300 Moderate n → π* (Carbonyl)

~350-380 High π → π* (Conjugated System)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 4-(Phenylamino)benzaldehyde for ¹H NMR and 50-100

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.[1]

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.[1]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of

16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240

ppm) and a longer relaxation delay (2-5 seconds) are generally required.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing

the spectrum, and performing a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4-(Phenylamino)benzaldehyde with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.[2]

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[2]
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Data Acquisition:

Place the KBr pellet in the sample holder or position the ATR accessory in the FT-IR

spectrometer.

Collect a background spectrum of the empty sample compartment (for KBr) or the clean,

empty ATR crystal.[3]

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.[3]

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-(Phenylamino)benzaldehyde in a UV-grade solvent (e.g.,

ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a series of dilutions to a final concentration that gives an

absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to

10⁻⁴ M.

Use quartz cuvettes with a 1 cm path length.

Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20

minutes for stabilization.[4]

Fill a cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline correction over

the desired wavelength range (e.g., 200-600 nm).[4]

Replace the blank cuvette with the cuvette containing the sample solution.
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Scan the sample over the same wavelength range to obtain the absorbance spectrum.[4]

Identify the wavelength of maximum absorbance (λmax).

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized organic compound such as 4-(Phenylamino)benzaldehyde.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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